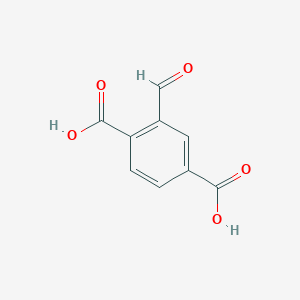

2-Formylterephthalic acid

Description

Contextualization within Aromatic Polycarboxylic Acids and Aldehyde Chemistry

2-Formylterephthalic acid, with the chemical formula C₉H₆O₅, belongs to the class of aromatic polycarboxylic acids. lookchem.com These are compounds that contain a benzene (B151609) ring substituted with two or more carboxylic acid groups. mdpi.comsemanticscholar.orgresearchgate.net A well-known member of this family is terephthalic acid, a key precursor in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org The presence of the aldehyde (formyl) group in addition to the two carboxylic acid groups on the benzene ring makes this compound a trifunctional molecule. lookchem.com This unique combination of functional groups allows it to participate in a wide array of chemical reactions characteristic of both aldehydes and carboxylic acids.

The aldehyde group can undergo reactions such as Schiff base formation, Knoevenagel condensation, and reductive amination. lookchem.com The carboxylic acid groups, on the other hand, can readily form esters, amides, and metal carboxylates. This dual reactivity is central to its utility in constructing complex molecular structures.

Significance of Multifunctional Aromatic Building Blocks in Materials Science and Organic Synthesis

Multifunctional aromatic building blocks are of paramount importance in contemporary chemistry as they provide a straightforward route to complex and highly functionalized molecules and materials. mdpi.comsemanticscholar.orgresearchgate.net In materials science, these building blocks are crucial for the design and synthesis of advanced materials with tailored properties. mdpi.comsemanticscholar.orgresearchgate.netktu.lt For instance, they are extensively used in the construction of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, catalysis, and sensing. mdpi.comrsc.org The defined geometry and multiple coordination sites of molecules like this compound allow for the predictable assembly of intricate and porous network structures. mdpi.comsemanticscholar.orgresearchgate.net

Overview of Current Research Trajectories and Potential Applications of this compound

Current research on this compound is exploring its potential in several key areas:

Metal-Organic Frameworks (MOFs): The ability of this compound to act as a linker in the formation of MOFs is a major area of investigation. mdpi.comrsc.org The aldehyde group within the MOF structure can be post-synthetically modified to introduce new functionalities, leading to materials with tailored properties for applications such as catalysis and selective adsorption. For example, an in situ approach has been developed to functionalize MOFs with tertiary aliphatic amino groups through the reductive amination of the formyl group. lookchem.com

Polymer Synthesis: This compound is utilized in the synthesis of polymers, where its trifunctionality can lead to the formation of cross-linked or branched polymers with enhanced thermal and mechanical properties. lookchem.com

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds. lookchem.com Its derivatives are being explored for applications in pharmaceuticals and as functional dyes. lookchem.com For instance, it has been used in the synthesis of spirolactonized Si-rhodamines, which are near-infrared fluorescent probes. lookchem.com

Sensing: The reactivity of the aldehyde group can be exploited for the development of chemical sensors. For example, a reaction with a specific analyte could lead to a change in fluorescence or color, enabling its detection. rsc.org

Challenges and Future Perspectives in the Academic Investigation of this compound Systems

Despite its promise, the exploration of this compound is not without its challenges. One of the primary hurdles can be its synthesis. While synthetic routes exist, achieving high yields and purity can be complex. lookchem.com

Future research will likely focus on several key aspects:

Development of more efficient and scalable synthetic routes: This will be crucial for making this compound more accessible for a wider range of applications.

Exploration of new post-synthetic modification strategies for MOFs: This will allow for the creation of even more complex and functional materials.

Investigation of its utility in the synthesis of novel bioactive molecules: The unique scaffold of this compound could lead to the discovery of new pharmaceutical compounds.

Further exploration of its role in the development of advanced polymers and functional materials: Its trifunctional nature offers many possibilities for creating materials with unique properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFCDLZHSHTRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594316 | |

| Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69526-90-5 | |

| Record name | 2-Formyl-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69526-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Formylterephthalic Acid

Established Synthetic Procedures for 2-Formylterephthalic Acid

This compound, a key intermediate in various chemical syntheses, can be prepared through several established routes. These methods primarily involve the oxidation of substituted xylenes (B1142099) or their derivatives.

A prevalent method for synthesizing this compound involves the multi-step transformation of dimethyl 2-methylterephthalate. rsc.org This process begins with the conversion of the methyl group to a diacetoxymethyl group, followed by hydrolysis to yield the final aldehyde. rsc.org Specifically, dimethyl 2-methylterephthalate is treated with chromium trioxide in a mixture of acetic acid and acetic anhydride (B1165640) to form dimethyl 2-(diacetoxymethyl)terephthalate. rsc.org Subsequent hydrolysis of this intermediate with hydrochloric acid produces this compound in high yield. rsc.org

Another direct approach starts from 2-methyl terephthalic acid. This is first esterified to dimethyl 2-methylterephthalate, which then proceeds through the oxidation and hydrolysis steps as described above. rsc.org The initial synthesis of 2-methyl terephthalic acid can be achieved through the oxidation of 2,4-dimethylbenzonitrile. rsc.org

Furthermore, this compound can be synthesized through the oxidation of p-xylene (B151628). csic.esmdpi.com This industrial process, often referred to as the Amoco process, typically utilizes cobalt and manganese salts as catalysts in an acetic acid solvent. csic.esmdpi.com While the primary product of this large-scale process is terephthalic acid, modifications and specific reaction conditions can be employed to favor the formation of this compound as an intermediate or main product.

A reported laboratory-scale synthesis involves the reaction of 3,3'-(dimethylsilanediyl)bis(N,N-dimethylaniline) with this compound in acetic acid at elevated temperatures in a sealed tube. researchgate.net This particular protocol is part of a broader synthesis scheme for silicon rhodamine dyes. researchgate.net

The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of various reaction parameters.

Table 1: Reported Solvents in the Synthesis of this compound and its Precursors

| Starting Material | Solvent(s) | Oxidant/Reagent | Reference |

|---|---|---|---|

| Dimethyl 2-methylterephthalate | Acetic acid, Acetic anhydride | Chromium trioxide | rsc.org |

| Dimethyl 2-(diacetoxymethyl)terephthalate | Hydrochloric acid (aqueous) | - (Hydrolysis) | rsc.org |

| p-Xylene | Acetic acid | O₂, Co/Mn catalysts | csic.esmdpi.com |

Temperature and pressure are key physical parameters that govern the rate and selectivity of the oxidation reactions leading to this compound. In the industrial Amoco process for p-xylene oxidation, temperatures typically range from 175 to 225 °C, with pressures between 15 and 30 bar. mdpi.com For laboratory-scale syntheses, such as the chromium trioxide oxidation of dimethyl 2-methylterephthalate, the reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature. rsc.org The subsequent hydrolysis step to form the final product is generally carried out at an elevated temperature, for instance, 100 °C. rsc.org The synthesis of silicon rhodamine using this compound was conducted at 170 °C in a sealed tube. researchgate.net

Table 2: Temperature and Pressure Conditions in Related Syntheses

| Reaction | Temperature | Pressure | Reference |

|---|---|---|---|

| p-Xylene Oxidation (Amoco Process) | 175–225 °C | 15–30 bar | mdpi.com |

| CrO₃ Oxidation of Dimethyl 2-methylterephthalate | 0–5 °C (initial) | Not specified | rsc.org |

| Hydrolysis of Dimethyl 2-(diacetoxymethyl)terephthalate | 100 °C | Not specified | rsc.org |

The molar ratios of reactants, catalysts, and promoters are crucial for maximizing the yield and minimizing byproducts. In the chromium trioxide oxidation of dimethyl 2-methylterephthalate, a significant molar excess of the oxidizing agent (CrO₃) is used. rsc.org For the synthesis of silicon rhodamine, a 3-fold molar excess of this compound relative to the silane (B1218182) derivative was employed. researchgate.net In the catalytic oxidation of p-xylene, the concentrations of the cobalt and manganese catalysts, as well as the bromide promoter, are carefully optimized to achieve high conversion and selectivity. mdpi.com

Optimization of Reaction Conditions and Parameters

Temperature and Pressure Optimization

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from the oxidation of p-xylene derivatives proceeds through a free-radical chain mechanism. mdpi.com The process is initiated by the generation of radicals, often facilitated by metal catalysts like cobalt and manganese in the presence of a bromide source. mdpi.com

The generally accepted mechanism for the oxidation of a methyl group on a benzene (B151609) ring in the presence of Co/Mn/Br catalysts involves the following steps:

Initiation: The catalyst, typically a cobalt(II) salt, is oxidized to cobalt(III) by the oxidant. The cobalt(III) species then abstracts a hydrogen atom from a methyl group of the starting material (e.g., p-xylene or a derivative), generating a benzyl-type radical.

Propagation: This radical reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another molecule of the starting material, propagating the radical chain and forming a hydroperoxide. This hydroperoxide can subsequently decompose to form the corresponding aldehyde.

Further Oxidation: The aldehyde can be further oxidized to a carboxylic acid. In the context of producing this compound, the reaction conditions are controlled to selectively oxidize one methyl group to an aldehyde while the other is, or becomes, a carboxylic acid.

Proposed Reaction Mechanisms and Intermediates

The synthesis of this compound often involves multi-step reaction pathways. While specific, detailed mechanistic studies for its direct synthesis are not abundantly available in the public domain, the formation can be inferred from related reactions. A plausible approach involves the selective oxidation of a suitably substituted p-xylene derivative.

One conceptual pathway begins with 2-bromo-p-xylene. This starting material can be converted to an organometallic intermediate, such as a Grignard reagent or an organolithium derivative. udayton.edu Subsequent reaction with an appropriate electrophile, like diethyl chlorophosphate, can introduce a phosphonate (B1237965) group. udayton.edu The resulting compound, upon oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4), would yield the dipotassium (B57713) salt of a substituted terephthalic acid. udayton.edu Finally, treatment with a strong acid, such as concentrated hydrochloric acid, would produce the target 2-substituted terephthalic acid. udayton.edu

Another potential route could involve the Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic rings. dbatu.ac.in This reaction utilizes a substituted amide and phosphorus oxychloride to generate a Vilsmeier reagent, an electrophilic iminium ion, which then attacks the aromatic ring. dbatu.ac.in Subsequent hydrolysis of the resulting imine would yield the desired aldehyde functionality. However, the success of this method would depend on the reactivity of the terephthalic acid ring system, which is generally deactivated towards electrophilic substitution.

Kinetic and Thermodynamic Considerations in Reaction Control

In chemical reactions that can yield multiple products, the principles of kinetic and thermodynamic control are paramount in determining the final product distribution. numberanalytics.comwikipedia.org

Kinetic control governs reactions where the product distribution is determined by the relative rates of formation of the possible products. numberanalytics.com Reactions under kinetic control are typically run at lower temperatures and are irreversible. libretexts.orglibretexts.orgopenstax.org The product that forms the fastest, the kinetic product, will be the major product. libretexts.orgacs.org

Thermodynamic control , on the other hand, applies to reversible reactions, usually conducted at higher temperatures, where the product distribution is governed by the relative stabilities of the products. numberanalytics.comlibretexts.orgopenstax.org The most stable product, the thermodynamic product, will be the major product at equilibrium. wikipedia.orglibretexts.org

For the synthesis of this compound, controlling the reaction conditions is critical to favor the formation of the desired isomer and prevent over-oxidation of the aldehyde group to a third carboxylic acid. The choice of oxidizing agent, reaction temperature, and reaction time will significantly influence the outcome. For instance, a milder oxidizing agent might be necessary to prevent the formyl group from being further oxidized. Similarly, lower temperatures could favor the kinetic product, which might be the desired 2-formyl isomer over other substitution patterns.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and sustainable methods for producing valuable chemical compounds.

Catalytic Synthesis Approaches and Catalyst Design

Catalytic methods offer significant advantages over stoichiometric reactions by increasing reaction rates, improving selectivity, and reducing waste. acs.org For the synthesis of this compound, the design of a catalyst that can selectively oxidize one methyl group of a dimethylbenzene derivative to an aldehyde while oxidizing the other to a carboxylic acid, and directing the third substituent, would be a significant advancement.

Computational design has emerged as a powerful tool for creating novel enzyme catalysts for specific reactions. nih.gov This approach could be used to design an enzyme that can bind a suitable precursor to this compound in a specific orientation to achieve the desired selective oxidation. The design process would involve identifying a suitable protein scaffold and then computationally mutating active site residues to create a pocket that stabilizes the transition state of the desired reaction. nih.gov

Heterogeneous catalysts, such as those based on noble metals, are also widely used in oxidation reactions. rsc.org The design of such catalysts focuses on factors like metal dispersion, electron density, and the nature of the support material to optimize activity and selectivity. rsc.org For a complex molecule like this compound, a multi-component catalyst might be required to achieve the desired transformations.

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govorganic-chemistry.org Key principles of green chemistry include the use of catalysts over stoichiometric reagents, maximizing atom economy, and using safer solvents. acs.org

In the context of this compound synthesis, a greener approach would involve:

Utilizing catalytic oxidation methods that use environmentally benign oxidants like molecular oxygen or hydrogen peroxide. wikipedia.org

Employing solvents that are less toxic and easily recyclable, or even performing the reaction in a solvent-free system. organic-chemistry.org

Designing a synthetic route with high atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product. acs.org

One example of a green synthetic route for a related compound, terephthalic acid, involves the use of supercritical carbon dioxide as a reaction medium. wikipedia.org This approach can lead to more complete oxidation with fewer byproducts compared to traditional methods. wikipedia.org Similar strategies could potentially be adapted for the synthesis of this compound.

Comparative Analysis with Related Aromatic Carboxylic Acid Synthesis

Analogies to Terephthalic Acid Synthesis (e.g., oxidation processes, rearrangement reactions)

The industrial synthesis of terephthalic acid , a major commodity chemical used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), provides valuable insights into the synthesis of related aromatic carboxylic acids. nih.govpnas.org The most common method for terephthalic acid production is the Amoco process, which involves the catalytic oxidation of p-xylene using a cobalt-manganese-bromide catalyst. wikipedia.org This process proceeds via a free-radical mechanism. wikipedia.org

The oxidation of p-xylene to terephthalic acid involves several intermediate species, including p-toluic acid. wikipedia.orgacs.org The oxidation of the second methyl group is more challenging than the first, highlighting the need for carefully controlled reaction conditions. acs.org This is analogous to the challenge of selectively oxidizing the substituents in a precursor to this compound.

Furthermore, rearrangement reactions, such as the Henkel process where potassium phthalates are rearranged to terephthalates at high temperatures, demonstrate the potential for isomerization in the synthesis of substituted aromatic carboxylic acids. wikipedia.org While not a direct analogy for the synthesis of this compound, it underscores the importance of understanding potential side reactions and controlling reaction conditions to achieve the desired isomer.

Considerations for Formyl Group Reactivity and Selectivity during Synthesis

The synthesis of this compound presents unique challenges centered around the reactivity of the formyl group and the need for selective transformations in the presence of two carboxylic acid functionalities. The interplay between these groups dictates the choice of synthetic strategy and reaction conditions to achieve the desired product with high purity and yield.

A key consideration is the inherent reactivity of the formyl group, which is susceptible to both oxidation and reduction. tcichemicals.com During the synthesis of the terephthalic acid backbone, typically through oxidation of a p-xylene derivative, harsh oxidizing agents can easily convert the desired aldehyde to a carboxylic acid, leading to the formation of trimellitic acid as a byproduct. chemicalbook.com Conversely, reaction conditions that are too mild may result in incomplete oxidation, leaving unreacted methyl or hydroxymethyl groups.

Selectivity becomes paramount when introducing the formyl group onto a pre-existing terephthalic acid scaffold. The two carboxylic acid groups are strongly deactivating and meta-directing for electrophilic aromatic substitution reactions, making direct formylation challenging. Therefore, most synthetic routes employ a precursor molecule where the formyl group or a masked equivalent is already in place before the final oxidation to the dicarboxylic acid.

One common strategy involves the oxidation of 2-methylterephthalate derivatives. In this approach, the methyl group is selectively oxidized to a formyl group. However, controlling this oxidation to prevent further oxidation to a carboxylic acid group requires careful selection of reagents and reaction conditions. For instance, the use of chromium trioxide (CrO₃) in a mixture of acetic acid and acetic anhydride can be employed for this transformation, but the reaction must be carefully monitored to avoid over-oxidation. rsc.org To circumvent the high reactivity of the formyl group during this step, it is often protected as a diacetoxymethyl group. This protected intermediate is more stable to the oxidation conditions. The final step then involves the hydrolysis of the ester groups and the diacetoxymethyl group under acidic conditions to yield this compound. rsc.org

The table below summarizes a synthetic pathway starting from dimethyl 2-methylterephthalate, highlighting the protection-oxidation-deprotection strategy to manage formyl group reactivity.

| Step | Reactant | Reagents and Conditions | Product | Key Consideration |

|---|---|---|---|---|

| 1 | Dimethyl 2-methylterephthalate | CrO₃, Acetic Acid, Acetic Anhydride, H₂SO₄ (conc.), 0-5 °C | Dimethyl 2-(diacetoxymethyl)terephthalate | Protection of the formyl group as a diacetate to prevent over-oxidation. |

| 2 | Dimethyl 2-(diacetoxymethyl)terephthalate | HCl (4 mol/L), 100 °C | This compound | Simultaneous hydrolysis of the ester and acetal (B89532) protecting groups under acidic conditions. rsc.org |

Another critical aspect of selectivity relates to the chemoselectivity of reactions involving the formyl group in the final product. The aldehyde functionality can undergo a variety of transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations. tcichemicals.com When performing these reactions on this compound, the acidic nature of the carboxylic acid groups can interfere. For example, in a reductive amination, the amine reactant could potentially form a salt with the carboxylic acids, reducing its nucleophilicity. Therefore, it is often necessary to protect the carboxylic acid groups, typically as esters, before carrying out transformations on the formyl group.

The choice of protecting group for the carboxylic acids and the conditions for their subsequent removal must be compatible with the formyl group to avoid its undesired reaction. This highlights the delicate balance required to achieve selectivity in multifunctional molecules like this compound.

Derivatization and Functionalization of 2 Formylterephthalic Acid

Reactions Involving the Formyl Moiety of 2-Formylterephthalic Acid

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Enhance Carboxylic Functionality

The formyl group of this compound can be readily oxidized to a third carboxylic acid group, yielding trimellitic acid (benzene-1,2,4-tricarboxylic acid). google.com This transformation enhances the carboxylic functionality of the molecule, making it a valuable precursor for polymers and plasticizers. google.com The oxidation can be achieved using various oxidizing agents. A common industrial method for producing trimellitic acid involves the air-oxidation of 1,2,4-trimethylbenzene, a process that proceeds through a formyl-containing intermediate analogous to this compound. google.comgoogle.com While specific documented examples for the direct oxidation of this compound are not prevalent in readily available literature, the general principles of aldehyde oxidation are well-established and applicable.

Table 1: Oxidation of this compound Analogs

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,2,4-Trimethylbenzene | Air | Trimellitic acid | google.comgoogle.com |

| 2,4-Dimethylbenzaldehyde | Not specified | Trimellitic acid | masterorganicchemistry.com |

Reduction Reactions to Alcohol or Alkyl Functionalities

The formyl group can be reduced to a hydroxymethyl group, affording 2-(hydroxymethyl)terephthalic acid, or further to a methyl group. The reduction to the corresponding alcohol is typically accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). youtube.comchemguide.co.uklibretexts.org This reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the aldehyde. libretexts.org Aldehydes are generally more reactive towards reduction than ketones and esters, allowing for selective transformation in the presence of other functional groups. youtube.comchemguide.co.uk

Catalytic hydrogenation is another effective method for the reduction of aldehydes. pressbooks.pubopenstax.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). openstax.orgecochem.com.co The reaction occurs on the surface of the metal catalyst where both hydrogen and the alkene are adsorbed. openstax.org

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Product Type | General Mechanism | Reference |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Nucleophilic addition of hydride | youtube.comchemguide.co.uklibretexts.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Alcohol | Addition of hydrogen across the double bond | pressbooks.pubopenstax.org |

Condensation Reactions and Schiff Base Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). The formation of Schiff bases is a versatile method for introducing new functionalities and is widely used in the synthesis of ligands for metal complexes and biologically active molecules.

Other Nucleophilic and Electrophilic Additions to the Aldehyde Group

The electrophilic nature of the carbonyl carbon in the formyl group makes it susceptible to attack by various nucleophiles. It is important to note that for these reactions to proceed effectively with this compound, the acidic protons of the carboxylic acid groups would likely need to be protected, for instance, by converting them to esters.

Grignard Reaction: Grignard reagents (R-MgX) are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. libretexts.orgu-tokyo.ac.jp The reaction involves the formation of a new carbon-carbon bond, making it a valuable tool for building more complex molecular architectures. libretexts.orgudayton.edu

Wittig Reaction: The Wittig reaction provides a method for converting aldehydes into alkenes. google.comgoogle.comrsc.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). pressbooks.pubgoogle.com A key advantage of the Wittig reaction is that the double bond is formed at a specific location. rsc.org

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid to form cyanohydrins. openstax.orgpsu.eduorganic-chemistry.orgnih.govgoogle.com This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. organic-chemistry.orgnih.gov Cyanohydrins are useful synthetic intermediates that can be further hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols. psu.edunih.gov

Reactions Involving the Carboxylic Acid Moieties of this compound

The two carboxylic acid groups of this compound can be converted into a variety of derivatives, with esterification being a particularly common and useful transformation.

Esterification Processes for Diester and Monoester Derivatives

Esterification of this compound can lead to the formation of either diesters or monoesters, depending on the reaction conditions and the stoichiometry of the alcohol used.

Diester Formation: The reaction of this compound with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding diester. For example, the synthesis of di-tert-butyl 2-formylterephthalate has been reported.

Monoester Formation: Selective monoesterification of dicarboxylic acids can be challenging but is achievable under specific conditions. One approach involves reacting the diacid with a limited amount of alcohol. Another method utilizes the different reaction rates of the two carboxylic acid groups. For instance, selective monoesterification of symmetrical dicarboxylic acids has been achieved using ion-exchange resins as catalysts. organic-chemistry.org While specific examples for this compound are not extensively detailed, the principles of selective esterification are applicable. For example, glutaric acid monomethyl ester has been synthesized from glutaric anhydride (B1165640) and sodium methoxide.

Table 3: Examples of Esterification of Terephthalic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| This compound | tert-Butanol, condensing agent | di-tert-butyl 2-formylterephthalate | |

| Glutaric anhydride | Sodium methoxide, ethylene (B1197577) glycol dimethyl ether | Glutaric acid monomethyl ester sodium salt | |

| Dicarboxylic acids | Alcohol, ion-exchange resin | Monoester | organic-chemistry.org |

Amidation Reactions for Amide Derivatives

The presence of two carboxylic acid groups on the this compound molecule allows for the synthesis of a diverse range of amide derivatives. These amidation reactions involve the coupling of the carboxylic acid functions with primary or secondary amines. The formation of mono- or di-substituted amides is possible, depending on the stoichiometry and reaction conditions employed.

Direct amidation of carboxylic acids with amines is often challenging due to the competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid groups typically require activation. A variety of modern coupling reagents, widely used in peptide synthesis and medicinal chemistry, can be effectively applied. nih.govfishersci.co.uk Common methods include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine nucleophile to form the stable amide bond. fishersci.co.uk

The reaction can be controlled to selectively produce the mono-amide by using one equivalent of the amine or to produce the di-amide by using two or more equivalents. The reactivity of the two carboxylic acid groups may differ slightly due to the electronic influence and steric hindrance of the adjacent formyl group, potentially allowing for regioselective mono-amidation under carefully controlled conditions. The reaction of this compound to form amide bonds has been noted in the synthesis of various functional molecules. unistra.fr

Table 1: Examples of Amidation Reagents and Potential Products

| Amine Reactant | Coupling Reagents | Potential Product |

|---|---|---|

| Ammonia | EDC/HOBt | 2-Formylterephthalamide |

| Aniline (B41778) (1 eq.) | HATU/DIPEA | 4-Carboxy-2-formyl-N-phenylbenzamide (Mono-amide) |

| Benzylamine (2 eq.) | DCC/DMAP | N1,N4-Dibenzyl-2-formylterephthalamide (Di-amide) |

| Piperidine (2 eq.) | BOP-Cl/Et3N | (2-Formyl-1,4-phenylene)bis(piperidin-1-ylmethanone) (Di-amide) |

Formation of Acid Halides and Anhydrides

The carboxylic acid functionalities of this compound can be readily converted into more reactive acid derivatives, namely acid halides and anhydrides. These compounds serve as versatile intermediates for further functionalization, particularly in acylation reactions.

Acid Halides: The most common acid halides are acid chlorides, which can be synthesized by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction typically proceeds by converting the hydroxyl groups of the carboxylic acids into superior leaving groups, which are subsequently displaced by a chloride ion. libretexts.org Using an excess of the chlorinating agent ensures the conversion of both carboxylic acid groups, yielding 2-formylterephthaloyl dichloride. This di-acid chloride is a highly reactive species, susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form esters and amides, respectively. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) can be used to generate the corresponding acid bromide. libretexts.org

Anhydrides: this compound can form a cyclic, intramolecular anhydride due to the ortho positioning of one carboxylic acid group relative to the other functional groups on the benzene (B151609) ring, although the typical starting material for this is phthalic acid. More commonly, anhydrides are formed from the reaction of an acid chloride with a carboxylate salt. libretexts.org In the case of this compound, intermolecular anhydride formation with another carboxylic acid is possible, or more synthetically useful, the formation of mixed anhydrides. Symmetrical anhydrides can also be generated under dehydrating conditions or by reacting the acid with specific reagents designed for this purpose. organic-chemistry.org

Table 2: Synthesis of Acid Halides and Anhydrides

| Reagent | Derivative Type | Product Name |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Acid Chloride | 2-Formylterephthaloyl dichloride |

| Oxalyl Chloride ((COCl)₂) | Acid Chloride | 2-Formylterephthaloyl dichloride |

| Phosphorus Tribromide (PBr₃) | Acid Bromide | 2-Formylterephthaloyl dibromide |

| Acetic Anhydride (Heat) | Cyclic Anhydride (if sterically feasible) / Mixed Anhydride | Potentially 4-formylphthalic anhydride or mixed anhydrides |

Multifunctional Chemical Transformations of this compound

Utilization of Protecting Groups in Complex Syntheses

For multi-step syntheses where sequential and site-specific reactions are required, the use of protecting groups is an indispensable strategy. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org To achieve maximum synthetic flexibility with this compound, an orthogonal protecting group strategy is employed, where different functional groups are masked with protectors that can be removed under different, non-interfering conditions. jocpr.com

Protecting the Aldehyde: The formyl group is commonly protected as an acetal (B89532) or thioacetal. Reaction with ethylene glycol in the presence of an acid catalyst forms a cyclic acetal, which is stable to basic, nucleophilic, and reducing conditions but can be easily removed by treatment with aqueous acid. wikipedia.orglibretexts.org This allows for extensive manipulation of the carboxylic acid groups.

Protecting the Carboxylic Acids: The two carboxylic acid groups are typically protected as esters. The choice of ester determines the deprotection conditions, enabling an orthogonal approach.

Benzyl (B1604629) esters (Bn): Formed via reaction with benzyl alcohol, these are stable to a wide range of conditions but are selectively cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect most acetal protecting groups. wiley-vch.de

tert-Butyl esters (tBu): These are stable to basic and hydrogenolytic conditions but are readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). numberanalytics.com

Silyl esters: These can also be used and are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF).

An example of an orthogonal strategy would be to first protect the aldehyde as an acetal. Then, the two carboxylic acids could be converted to benzyl esters. The ester groups could then be selectively cleaved by hydrogenolysis, freeing the carboxylic acids for further reaction while the aldehyde remains protected. Subsequently, the acetal could be removed with acid to reveal the aldehyde for a final transformation. This controlled, stepwise functionalization is crucial for the synthesis of complex molecular targets.

Table 3: Orthogonal Protecting Group Strategies

| Functional Group | Protecting Group | Formation Reagents | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Aldehyde (-CHO) | Acetal | Ethylene Glycol, H⁺ | Aqueous Acid (e.g., HCl) | Benzyl Ester (H₂/Pd-C) |

| Carboxylic Acid (-COOH) | Benzyl Ester | Benzyl Alcohol, DCC | H₂/Pd-C | Acetal (Acid), t-Butyl Ester (Acid) |

| Carboxylic Acid (-COOH) | tert-Butyl Ester | isobutylene, H⁺ | Trifluoroacetic Acid (TFA) | Benzyl Ester (H₂/Pd-C) |

Synthesis of Complex Organic Architectures from this compound Precursors

Formation of Bridged and Polycyclic Compounds

The trifunctional nature of this compound makes it an excellent scaffold for the synthesis of complex, three-dimensional organic architectures, including bridged and polycyclic systems. Such structures are of interest in materials science and medicinal chemistry. rsc.org The strategic placement of reactive handles on the benzene ring allows for the construction of novel ring systems through both intramolecular and intermolecular cyclization reactions.

Intermolecular Reactions for Bridged Compounds: Bridged structures can be assembled by reacting a derivative of this compound with a complementary difunctional linker molecule. For example, the di-acid chloride of this compound can react with a long-chain diamine or diol. This reaction would form two amide or ester linkages, creating a large macrocyclic structure bridged across the 1,4-positions of the benzene ring. The formyl group, either before or after the macrocyclization, can be used to introduce further complexity or to form an additional connection point within the bridged system.

Intramolecular Cyclizations for Polycyclic Compounds: Fused polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems can be synthesized via intramolecular cyclization pathways. uis.nomdpi.com A general strategy involves first functionalizing the three groups on this compound with appropriate precursors and then inducing a ring-closing reaction.

For instance, one could perform the following sequence:

Convert the C4-carboxylic acid to an ester and the C1-carboxylic acid to an amide bearing a nucleophilic side chain.

Transform the formyl group into a suitable electrophile or a group that can participate in a cycloaddition.

An intramolecular Friedel-Crafts acylation, aldol (B89426) condensation, or a Pictet-Spengler type reaction could then be triggered to form a new six- or seven-membered ring fused to the original benzene core.

By carefully designing the reaction sequences, this compound serves as a versatile starting point for a variety of complex carbocyclic and heterocyclic frameworks.

Chiral Derivatization for Enantioselective Applications

The strategic derivatization of this compound with chiral auxiliaries is a key approach to inducing enantioselectivity. This process typically involves the reaction of the aldehyde or carboxylic acid functionalities with a chiral reagent to form diastereomeric products. These diastereomers, possessing distinct physical properties, can then be separated, or the chiral auxiliary can be used to direct subsequent stereoselective transformations.

One common strategy involves the reaction of the aldehyde group with chiral amines to form chiral imines or with chiral diols to form chiral acetals. These reactions introduce a stereogenic center that can influence the stereochemical outcome of further reactions. For instance, the formation of a chiral imine allows for the diastereoselective addition of nucleophiles to the C=N bond.

Another approach focuses on the derivatization of the carboxylic acid groups. Reaction with chiral amino alcohols can yield chiral esters or amides. These derivatives can be employed in various enantioselective processes, including asymmetric catalysis where the chiral derivative itself acts as a ligand for a metal catalyst.

Research into the derivatization of related dicarboxylic acids has shown the efficacy of using chiral hydrogen-bonding catalysts. For example, axially chiral dicarboxylic acids have been successfully used in highly enantioselective Mannich reactions of arylaldehyde N-Boc imines and diazo compounds organic-chemistry.org. This suggests a potential application for chiral derivatives of this compound in organocatalysis.

The following table summarizes potential chiral derivatization reactions for this compound based on established chemical principles and findings from related compounds.

| Functional Group Targeted | Chiral Reagent Type | Resulting Chiral Derivative | Potential Enantioselective Application |

| Aldehyde (-CHO) | Chiral Amines | Chiral Imines | Asymmetric nucleophilic additions |

| Aldehyde (-CHO) | Chiral Diols | Chiral Acetals | Diastereoselective reactions |

| Carboxylic Acids (-COOH) | Chiral Amino Alcohols | Chiral Ester-Amides | Chiral ligands for asymmetric catalysis |

| Carboxylic Acids (-COOH) | Chiral Alcohols | Chiral Diesters | Probes for chiral recognition |

Design of Optically Active Derivatives

The design of optically active derivatives of this compound is primarily focused on introducing stable chiral elements into the molecular framework. These derivatives are of significant interest for their potential applications as chiral building blocks, ligands in asymmetric catalysis, and as components of chiral materials such as Metal-Organic Frameworks (MOFs).

A prominent strategy for designing optically active derivatives involves the incorporation of naturally occurring chiral molecules. For example, amino acids can be used to functionalize the terephthalic acid backbone. Research on terephthalic acid, a closely related compound, has demonstrated the synthesis of chiral derivatives by reaction with L-proline. Specifically, 2-{[1-(1-tert-butoxycarbonyl)-L-prolyl]amino}terephthalic acid and 2-(L-prolylamino)terephthalic acid have been synthesized and characterized for their potential use as chiral linkers in the construction of enantioselective MOFs nih.gov. This approach introduces chirality through the amino acid residue, creating a molecule with defined stereochemistry.

The aldehyde functionality of this compound offers a versatile handle for introducing chirality. Reaction with chiral hydrazines can yield chiral hydrazones, which can serve as ligands for asymmetric metal catalysis. Similarly, condensation with chiral primary amines can lead to the formation of chiral Schiff base ligands. These ligands, when complexed with metal centers, can create a chiral environment that directs the stereochemical outcome of a catalytic reaction.

The design of these optically active derivatives often involves computational studies, such as Density Functional Theory (DFT), to predict their structural and chiroptical properties nih.gov. These theoretical calculations can help in understanding the conformation of the chiral derivatives and in designing new molecules with desired enantioselective properties.

The table below outlines some design strategies for creating optically active derivatives from this compound.

| Design Strategy | Chiral Moiety to be Introduced | Resulting Optically Active Derivative | Potential Application |

| Amino Acid Functionalization | L-Proline or other chiral amino acids | Chiral (Prolylamino)terephthalic acid derivatives | Chiral linkers for enantioselective MOFs nih.gov |

| Schiff Base Formation | Chiral Primary Amines | Chiral Schiff Base Ligands | Asymmetric catalysis |

| Hydrazone Formation | Chiral Hydrazines | Chiral Hydrazone Ligands | Asymmetric metal catalysis |

| Acetalization | Chiral Diols | Chiral Acetals | Chiral building blocks in synthesis |

Coordination Chemistry and Metal Organic Frameworks Mofs Based on 2 Formylterephthalic Acid

Design Principles of Coordination Polymers and MOFs Utilizing 2-Formylterephthalic Acid Linkers

The design of coordination polymers and MOFs is a process of molecular-level engineering where the selection of the metal node and the organic linker dictates the resulting architecture and properties. rsc.orgacs.org The use of this compound as a linker introduces specific functionalities that guide the assembly of these frameworks.

The structure of the organic linker is a key determinant of the final MOF topology. nih.govacs.org this compound is an aromatic dicarboxylic acid that features two carboxylate groups and a formyl group attached to a benzene (B151609) ring. These functional groups provide multiple coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional networks. encyclopedia.pubwikipedia.org

The network topology of a MOF describes the connectivity of the metal nodes and organic linkers. nih.gov Different topologies can lead to vastly different pore sizes and shapes, which in turn affect the material's properties, such as gas storage capacity and catalytic activity. rsc.orgchemistryviews.org The interplay between the coordination preferences of the metal ion and the geometry of the this compound linker allows for the rational design of MOFs with specific topologies. For instance, the combination of a metal ion that prefers octahedral coordination with a linear dicarboxylate linker can lead to the formation of a framework with a specific, predictable topology. chemistryviews.org

| Functional Group | Role in MOF Formation |

| Carboxyl Groups | Primary coordination sites, forming bonds with metal ions to create the framework structure. nih.gov |

| Formyl Group | Can influence the network topology through steric hindrance and provides a site for post-synthetic modification. |

Ligand Design and Metal-Ligand Interaction Modalities

Synthesis and Self-Assembly of this compound-Derived MOFs

The synthesis of MOFs is typically achieved through self-assembly processes where the metal ions and organic linkers spontaneously form an ordered crystalline structure. sioc-journal.cn Several synthetic methods can be employed to control the formation of MOFs derived from this compound.

Solvothermal and hydrothermal synthesis are the most common methods for producing MOFs. ossila.comchemsociety.org.ng These techniques involve heating a solution of the metal salt and the organic linker in a sealed container. ossila.com In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents or solvent mixtures. ossila.comeeer.org

The choice of solvent, temperature, and reaction time can significantly impact the resulting MOF structure, crystallinity, and particle size. acs.orgnih.gov For instance, different solvents can lead to different coordination environments around the metal ion, resulting in the formation of different MOF phases. Modulated synthesis, where a competing ligand is added to the reaction mixture, can be used to control the crystal growth and improve the quality of the resulting MOF. nih.gov

| Synthesis Method | Description | Key Parameters |

| Hydrothermal | Uses water as the solvent under elevated temperature and pressure. ossila.com | Temperature, Reaction Time, pH |

| Solvothermal | Employs organic solvents or mixtures at elevated temperatures and pressures. ossila.comresearchgate.net | Solvent type, Temperature, Reaction Time, Modulator Concentration |

The dimensionality of a MOF, whether it is a one-dimensional (1D) chain, a two-dimensional (2D) layer, or a three-dimensional (3D) framework, is determined by the connectivity of its building blocks. nih.govresearchgate.net By carefully selecting the reaction conditions and the metal-to-linker ratio, it is possible to control the dimensionality of the resulting MOF. acs.orgsioc-journal.cn

For example, using a metal ion that can coordinate to multiple linkers in different directions can promote the formation of a 3D framework. researchgate.netrsc.org Conversely, conditions that favor the formation of lower-connectivity nodes may lead to 1D or 2D structures. researchgate.net The use of auxiliary ligands or modulators can also influence the dimensionality by competing for coordination sites on the metal ion. sioc-journal.cn Research has shown that about 40% of known MOFs are 1D, 29% are 2D, and 31% are 3D. nih.gov

The incorporation of chirality into MOFs is of great interest for applications such as enantioselective separation and catalysis. acs.org There are several strategies for introducing chirality into MOFs based on this compound.

One approach is to use a chiral co-ligand along with the achiral this compound. This can lead to the formation of a chiral framework where the chirality is induced by the co-ligand. Another strategy is to perform post-synthetic modification of the MOF. rsc.org In this approach, a chiral molecule is attached to the formyl group of the this compound linker after the MOF has been synthesized. This method allows for the introduction of chirality without altering the underlying framework structure. rsc.org Furthermore, chiral phosphoric acids have been successfully incorporated into MOFs, creating chiral Brønsted acid sites within the pores. chemistryviews.org

Control over Framework Topology and Dimensionality (1D, 2D, 3D)

Structural Elucidation of this compound-based MOFs

The precise three-dimensional arrangement of atoms in Metal-Organic Frameworks is fundamental to understanding their properties. For MOFs constructed from this compound, a combination of diffraction techniques provides a comprehensive structural picture, from atomic-level detail to bulk material characteristics.

Single-Crystal X-ray Diffraction Studies for Atomic Precision

A key example is the synthesis of a zinc-based MOF with 2-formyl-1,4-benzenedicarboxylate (fBDC), which was found to be isostructural to the well-known DMOF-1, [Zn₂(bdc)₂(dabco)] (where bdc = 1,4-benzenedicarboxylate and dabco = 1,4-diazabicyclo[2.2.2]octane). kcl.ac.ukresearchgate.netrsc.org SC-XRD analysis of this aldehyde-tagged MOF, [Zn₂(fBDC)₂(dabco)], confirmed that the pendant aldehyde groups are oriented into the pores of the framework without disrupting the underlying structure. kcl.ac.uk This atomic precision is vital, as it confirms the accessibility of the aldehyde groups for subsequent functionalization, a key feature for many of the material's applications. kcl.ac.ukresearchgate.net

Powder X-ray Diffraction for Phase Identification and Bulk Structural Analysis

While SC-XRD analyzes a single, perfect crystal, powder X-ray diffraction (PXRD) is essential for confirming the phase purity and crystallinity of the bulk, synthesized material. csic.es This technique is indispensable in MOF synthesis to ensure that the microscopic structure determined by SC-XRD is representative of the entire batch. rsc.orgresearchgate.net The PXRD pattern of a newly synthesized MOF is typically compared to a simulated pattern generated from the SC-XRD data. A match between the experimental and simulated patterns confirms that the desired crystalline phase has been formed without significant crystalline impurities. rsc.org For materials like [Zn₂(fBDC)₂(dabco)], PXRD would be used to verify that the bulk sample is indeed isostructural to DMOF-1 and to monitor its stability after processes like solvent exchange or post-synthetic modification. kcl.ac.uknanomedicine-rj.com

Analysis of Crystallographic Parameters, Secondary Building Units, and Space Group Determination

The structural identity of a MOF is defined by its crystallographic parameters. For the family of MOFs including [Zn₂(fBDC)₂(dabco)], the structure is built from well-defined components.

Secondary Building Units (SBUs): MOFs are conceptually broken down into inorganic nodes, known as Secondary Building Units (SBUs), and organic linkers. csic.esgoogle.com In this case, the SBU is the dinuclear zinc paddlewheel, [Zn₂(O₂CR)₄]. This common SBU consists of two zinc atoms bridged by four carboxylate groups from the organic linkers. The remaining axial positions on the zinc ions are occupied by nitrogen atoms from the dabco pillar ligands, creating a three-dimensional framework. rsc.org

Space Group and Unit Cell: The crystal structure of the parent MOF, [Zn₂(bdc)₂(dabco)], has been resolved, and its aldehyde-functionalized analogue is isostructural. kcl.ac.ukresearchgate.net The crystallographic data reveals the symmetry and dimensions of the repeating unit in the crystal lattice.

| Parameter | Value | Reference |

|---|---|---|

| Formula | [Zn₂(C₈H₄O₄)₂(C₆H₁₂N₂)] | researchgate.netrsc.org |

| Crystal System | Tetragonal | researchgate.net |

| Space Group | I4/mcm | researchgate.net |

| SBU | Zn₂ paddlewheel | rsc.org |

Functional Applications of this compound-Derived MOFs

The true value of MOFs lies in their application. The strategic placement of a formyl group within the pore structure of a MOF derived from this compound provides a powerful tool for creating materials with advanced functional properties.

Gas Adsorption and Separation Properties (e.g., CO₂, N₂ equilibrium adsorption capacities, selectivity)

MOFs are renowned for their high porosity and tunable pore environments, making them excellent candidates for gas storage and separation. rsc.orgsciopen.com The separation of CO₂ from N₂, a critical process in post-combustion carbon capture, is an area where MOFs show significant promise. nih.gov While specific gas adsorption data for [Zn₂(fBDC)₂(dabco)] is not available in the searched literature, the performance of isostructural and other functionalized MOFs provides valuable insight into its potential capabilities. The introduction of functional groups can enhance the affinity of a MOF for CO₂ through specific interactions, such as dipole-quadrupole interactions with the framework.

Below is a table of representative gas adsorption data for related MOFs, illustrating typical performance characteristics.

| MOF | CO₂ Uptake (mmol/g) | N₂ Uptake (mmol/g) | CO₂/N₂ Selectivity (IAST) | Reference |

|---|---|---|---|---|

| Mg-ABDC | 2.5 | 0.06 | 396 | rsc.org |

| Co-ABDC | 2.2 | 0.07 | 326 | rsc.org |

| CUMT-1 | 4.6 | 0.45 | 10.2 | researchgate.net |

| mCB-MOF-1' (at 273K) | 2.15 | 0.21 | ~27 | researchgate.net |

Note: The data presented is for MOFs functionalized with amino groups (Mg-ABDC, Co-ABDC) or other functionalities to illustrate the impact on gas separation. ABDC = 2-aminoterephthalate. Selectivity is often calculated using Ideal Adsorbed Solution Theory (IAST) for a specified gas mixture (e.g., 15:85 CO₂/N₂).

Catalytic Activity and Carrier Materials in Heterogeneous Catalysis

The aldehyde group is a reactive functional handle, making MOFs derived from this compound exceptional platforms for heterogeneous catalysis. lidsen.com This can be achieved in two primary ways: by using the MOF as a support for catalytic species or by directly modifying the aldehyde group to create an active site.

The concept of post-synthetic modification (PSM) is central to the catalytic application of these materials. researchgate.netrsc.org An existing MOF crystal, such as [Zn₂(fBDC)₂(dabco)], can be treated with chemical reagents that react specifically with the aldehyde tags within the pores. kcl.ac.uk This allows for the covalent installation of complex functionalities that might not be stable under the initial MOF synthesis conditions. For example, aldehyde-tagged zirconium MOFs (UiO-67-CHO) have been converted into amino-functionalized MOFs, which then serve as efficient and recyclable heterogeneous catalysts for Knoevenagel condensation reactions. acs.org

Furthermore, the framework itself can act as a carrier or support for catalytically active nanoparticles or complexes. rsc.org The ordered pores of the MOF can encapsulate metal precursors, which are then converted into highly dispersed nanoparticles, preventing their aggregation and deactivation. The aldehyde functionality within the pores could also be used to anchor single-atom catalysts or molecular catalysts, creating highly defined and efficient catalytic systems for applications ranging from oxidation reactions to C-C bond formation. rsc.org

Luminescence Sensing and Detection Mechanisms for Various Analytes (e.g., metal ions)

Metal-organic frameworks (MOFs) synthesized with this compound or its derivatives as the organic linker have demonstrated significant potential as luminescent sensors for the detection of various analytes, particularly metal ions. The inherent fluorescence of the MOF can be modulated by interactions with specific analytes, leading to a detectable signal, often in the form of luminescence quenching or enhancement.

The detection mechanism often relies on several principles:

Competitive Absorption: In some cases, the analyte has a strong absorption in the same spectral region as the excitation wavelength of the MOF. This competition for light energy between the analyte and the MOF's organic linkers results in a decrease, or quenching, of the MOF's luminescence. For instance, the presence of Fe(III) and Cr(VI) ions, which have strong UV-Vis absorption bands, can quench the luminescence of lanthanide-based MOFs (Ln-MOFs) through this mechanism. mdpi.com

Weak Interactions and Framework Destruction: The interaction between the analyte and the functional groups within the MOF can lead to luminescence changes. Weak interactions between metal ions and free Lewis basic sites on the organic linkers can alter the electronic properties of the framework and thus its luminescent behavior. mdpi.com In more extreme cases, the analyte can cause the destruction of the MOF structure, leading to a significant loss of luminescence. This has been observed at very low or high pH values for some Ln-MOFs. mdpi.com

Ion Exchange: An exchange between the central metal ion of the MOF and the target analyte ion can occur, leading to a change in the luminescent properties of the material. mdpi.com

Turn-On/Turn-Off Responses: MOFs can be designed to exhibit a "turn-off" response, where the luminescence is quenched upon binding an analyte. For example, a luminescent amino-functionalized copper-based MOF (Cu-MOF) synthesized with 2-aminoterephthalic acid showed fluorescence quenching in the presence of Fe³⁺ ions. rsc.org Conversely, a "turn-on" effect is also possible, where the interaction with an analyte enhances the luminescence. A zinc-based MOF demonstrated a "turn-on" luminescence response for the detection of Al³⁺ ions. rsc.org

The choice of the metal center and the functional groups on the terephthalic acid linker are crucial in determining the selectivity and sensitivity of the sensor. For example, amino-functionalized MOFs have been shown to be effective in detecting various metal ions. rsc.orgmdpi.com The stability of the MOF in the sensing medium, particularly in aqueous solutions, is a critical factor for practical applications. mdpi.com

Table 1: Examples of MOFs for Luminescence Sensing

| MOF | Analyte(s) | Detection Mechanism | Response | Reference |

| EuBDC and TbBDC | Ag(I), Fe(III), Cr(III), Cr(VI) | Competitive absorption, weak interactions, framework destruction | Quenching | mdpi.com |

| Amino-functionalized Cu-MOF | Fe³⁺ | Quenching | Turn-off | rsc.org |

| Zn-MOF-1 | Al³⁺ | Weak interaction, absorbance-caused enhancement | Turn-on | rsc.org |

| In(III)-MOF | Fe³⁺ | Quenching | Turn-off | |

| Zn(II) Coordination Polymer | Fe³⁺ | Quenching | Turn-off | mdpi.com |

Environmental Remediation Applications (e.g., water treatment)

Metal-organic frameworks (MOFs) derived from this compound and its functionalized analogues are emerging as promising materials for environmental remediation, particularly in the treatment of contaminated water. Their high surface area, tunable porosity, and the presence of functional groups make them effective adsorbents for a variety of pollutants. rsc.org

MOFs can be engineered for the selective removal of pollutants such as heavy metals, organic dyes, and pharmaceuticals from aqueous solutions. nih.govmdpi.com The introduction of specific functional groups onto the terephthalic acid linker can enhance the adsorption capacity and selectivity for target pollutants. For instance, amino-functionalized MOFs have shown improved adsorption of pollutants like dimethoate. mdpi.com

The mechanism of pollutant removal by MOFs can involve several interactions:

Adsorption: The porous structure of MOFs provides a large surface area for the physical adsorption of pollutant molecules. rsc.org

Electrostatic Interactions: Functional groups on the MOF, such as carboxyl or amino groups, can create charged surfaces that interact electrostatically with ionic pollutants. For example, carboxyl-functionalized MOFs can effectively adsorb cationic dyes. frontiersin.org

Coordination Bonds: The metal centers and functional groups within the MOF can form coordination bonds with pollutant molecules, leading to their removal from the solution. mdpi.com

Photocatalysis: Some MOFs exhibit photocatalytic activity, enabling the degradation of organic pollutants under light irradiation. mdpi.com

The stability of MOFs in water is a critical factor for their application in wastewater treatment. mdpi.com Researchers have focused on developing water-stable MOFs, such as those based on zirconium (like UiO-66) and chromium (like MIL-101), to ensure their structural integrity during the remediation process. nih.govmdpi.com

Table 2: Environmental Remediation Applications of MOFs

| MOF | Pollutant(s) | Application | Mechanism | Reference |

| UiO-66-(COOH)₂ | Sr²⁺ | Radioactive contamination removal | Coordination interaction | mdpi.com |

| Al-(BDC)₀.₅(BDC-NH₂)₀.₅ | Dimethoate | Pesticide removal | Adsorption | mdpi.com |

| La-MOF and Zr-MOF | Perfluorooctanoic acid (PFOA) | PFOA remediation | Adsorption | mdpi.com |

| NH₂-MIL-101(Cr) | Harmful algae | Water purification | Flocculation and co-precipitation | nih.gov |

Advanced Materials for Gas Storage Applications

Metal-organic frameworks (MOFs) are highly promising materials for gas storage due to their exceptionally high surface areas and tunable pore structures. hilarispublisher.com MOFs constructed using linkers like this compound can be designed to have specific pore sizes and chemical environments tailored for the storage of gases such as hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). hilarispublisher.comresearchgate.net

The primary mechanism for gas storage in MOFs is physisorption, where gas molecules are attracted to the surface of the MOF through weak van der Waals forces. The large internal surface area of MOFs allows for a high density of adsorbed gas molecules, leading to significant storage capacities. hilarispublisher.com

Key factors influencing the gas storage performance of MOFs include:

Surface Area and Pore Volume: A higher surface area and larger pore volume generally lead to increased gas storage capacity. jchemrev.com

Pore Size and Geometry: The size and shape of the pores can be tuned to optimize the packing of gas molecules.

Functionalization: Introducing functional groups into the organic linkers can enhance the interaction between the MOF and the gas molecules, thereby improving storage capacity. mdpi.com For example, functionalizing MOFs with groups that increase the aromaticity of the linker can enhance the interaction with H₂ molecules. mdpi.com

Open Metal Sites: The presence of accessible metal sites within the MOF structure can provide strong binding sites for gas molecules, further enhancing storage capacity. nih.gov

MOFs have been extensively studied for hydrogen storage, with some materials showing reversible uptake at cryogenic temperatures. For methane storage, MOFs offer the potential for more compact and efficient storage systems for natural gas vehicles. hilarispublisher.com In the context of carbon capture and storage, MOFs can selectively adsorb CO₂ from flue gases. hilarispublisher.com

Post-Synthetic Modification and Functionalization of MOFs Containing this compound Linkers

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing metal-organic frameworks (MOFs) without altering their fundamental framework structure. nih.govrsc.org This technique is particularly relevant for MOFs containing this compound linkers, as the formyl and carboxyl groups provide reactive handles for further chemical transformations.

Leveraging Reactive Formyl and Carboxyl Groups for Further Functionalization

The aldehyde (formyl) and carboxylic acid groups present in this compound are versatile functional groups that can participate in a variety of chemical reactions, allowing for the covalent modification of the MOF.

Formyl Group Reactions: The aldehyde group is reactive towards nucleophiles. For instance, it can undergo condensation reactions with primary amines to form imines (Schiff bases). mdpi.com This reaction is a common method for introducing new organic moieties into the MOF structure.

Carboxyl Group Reactions: While the carboxyl groups are primarily involved in coordinating with the metal centers to form the MOF structure, uncoordinated or "free" carboxyl groups can also be present. These free carboxyl groups can be utilized for further reactions. rsc.org For example, they can be converted to other functional groups or used to anchor other molecules within the MOF pores.

Introduction of Additional Active Sites for Enhanced Performance

Post-synthetic modification allows for the introduction of new active sites into the MOF, which can significantly enhance its performance in various applications.

Catalysis: Catalytically active sites, such as metal complexes or organic catalysts, can be grafted onto the MOF framework through PSM. berkeley.edu For example, amine-functionalized MOFs can be modified to incorporate salicylate (B1505791) chelating groups, which can then be metallated to create active catalysts for organic reactions. berkeley.edu

Gas Separation and Storage: The introduction of specific functional groups via PSM can alter the surface chemistry of the pores, leading to improved selectivity in gas separation or enhanced binding affinity for gas storage. rsc.org For instance, grafting carboxyl groups onto an amine-containing MOF has been shown to enhance the selectivity for CO₂ over N₂. rsc.org

Sensing: The functionalization of MOFs through PSM can be used to introduce specific recognition sites for target analytes, thereby improving the sensitivity and selectivity of the MOF-based sensor.

By strategically choosing the modification chemistry, it is possible to create hierarchical MOFs with both micropores and mesopores, which can improve mass transport for applications like catalysis. nih.gov The ability to precisely tailor the chemical environment within the pores of MOFs through PSM opens up a vast design space for creating advanced materials with customized properties. nih.gov

Polymer Science and Materials Applications of 2 Formylterephthalic Acid

Emerging Applications in Functional Polymers

Polymeric Sensorial Materials

Polymeric sensorial materials are macromolecules designed to detect and respond to external stimuli or specific analytes by generating a measurable signal. azosensors.com The design of these materials often relies on incorporating functional groups that can interact with the target substance or environment. azosensors.comfrontiersin.org While direct applications are still emerging, the structure of 2-Formylterephthalic acid makes it an ideal candidate for creating such sensory polymers.

The pendant aldehyde group on a polymer backbone derived from this compound provides a reactive site for covalently attaching specific sensing units. cmu.edu For instance, molecules that change their optical or electronic properties upon binding to a specific ion, pH level, or biomolecule can be grafted onto the polymer. nih.gov This functionalization allows for the creation of tailored sensory systems. Furthermore, the aldehyde group itself can participate in reactions that alter the polymer's properties. For example, reaction with amines to form Schiff bases can change the conjugation and, therefore, the optical and electronic characteristics of the polymer, forming the basis for a chemiresistive or colorimetric sensor. mdpi.com The development of polymers that can change their form or reactivity in response to stimuli like electric fields or temperature is a key area of sensor research. azosensors.com

Specialty Polymers with Tailored Properties

Specialty polymers are designed for high-performance applications that require specific characteristics not found in commodity plastics. The incorporation of this compound into a polymer backbone is a strategic approach to produce such materials. lookchem.com Its trifunctional nature allows for the synthesis of linear polymers, such as polyesters, with reactive aldehyde groups distributed along the chain. cmu.edu

These pendant aldehyde groups serve as handles for post-polymerization modification, enabling the fine-tuning of the polymer's properties. nih.gov Key strategies include:

Cross-linking: The aldehyde groups can react with suitable cross-linking agents to form a three-dimensional network. This process increases the polymer's molecular weight, rigidity, thermal stability, and chemical resistance. The density of these cross-links can be controlled to precisely tailor the material's mechanical properties.

Functionalization: The aldehyde can be converted into a wide range of other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig reactions to introduce carbon-carbon double bonds. mdpi.com This versatility allows for the introduction of functionalities that can tailor surface properties (like hydrophilicity), chemical reactivity, or compatibility with other materials. cmu.edumtu.edu

This ability to first create a well-defined polymer scaffold and then modify it allows for the development of materials with precisely controlled architectures and properties for advanced applications. nih.gov

Application in Fluorescent Probes and Dyes (e.g., Silicon Rhodamine synthesis)

One of the most well-documented applications of this compound is in the synthesis of advanced fluorescent dyes, particularly silicon rhodamines (Si-rhodamines). unistra.fr These dyes are highly valued in biological imaging due to their exceptional brightness, photostability, and far-red to near-infrared absorption and emission spectra, which allows for deeper tissue penetration and reduced background fluorescence. mdpi.comkowachemical.com

The synthesis of the Si-rhodamine core structure often involves the condensation of a silicon-containing aniline (B41778) derivative with an aldehyde-bearing aromatic acid. mdpi.com In this context, this compound serves as the critical electrophilic component. A notable synthesis involves reacting 3,3'-(dimethylsilanediyl)bis(N,N-dimethylaniline) with this compound in acetic acid at high temperatures. mdpi.com This reaction constructs the characteristic xanthene core of the dye, with the silicon atom replacing the traditional oxygen atom of rhodamines, which is responsible for the bathochromic (red) shift in its spectral properties. mdpi.com The use of a phthalaldehydic acid derivative like this compound instead of a traditional phthalic anhydride (B1165640) allows for a more regioselective synthesis, yielding isomerically pure products under relatively mild conditions. mdpi.com

The resulting silicon rhodamine dye retains a carboxylic acid group from the original terephthalate (B1205515) structure, which is crucial for further functionalization. This carboxyl group provides a convenient attachment point for conjugation to biomolecules like proteins, nucleic acids, or drugs, enabling their use as highly specific fluorescent probes or labels in advanced microscopy and diagnostics. wikipedia.orgsigmaaldrich.com

Bio-based and Sustainable Polymer Pathways Involving Terephthalic Acid Derivatives

The transition away from a fossil fuel-based economy has spurred significant research into producing commodity and specialty chemicals from renewable biomass. polymersource.caosaka-u.ac.jp Terephthalic acid (TPA), the parent compound of this compound, is a major target of this research due to its large-scale use in producing polyethylene (B3416737) terephthalate (PET). frontiersin.orgalfa-chemistry.com

Consideration of this compound as a Bio-derived Building Block

While TPA is still predominantly produced from petroleum, multiple pathways to bio-based TPA are being actively developed. frontiersin.org These routes provide a blueprint for the potential production of functionalized derivatives like this compound from renewable resources. Promising strategies often start with platform chemicals derived from the fermentation or processing of lignocellulosic biomass. lookchem.comnih.gov

Key bio-based pathways to the terephthalate structure include:

From 5-Hydroxymethylfurfural (HMF): HMF, derived from C6 sugars (e.g., glucose from cellulose), can be converted to 2,5-Furandicarboxylic acid (FDCA), a bio-based analogue of TPA. Alternatively, HMF can undergo reactions to form bio-based p-xylene (B151628), which can then be oxidized to TPA using established industrial processes. cmu.edu

From Muconic Acid: Muconic acid, which can be produced by the fermentation of sugars or lignin-derived aromatic compounds, can be converted to TPA through a Diels-Alder reaction followed by dehydration. mdpi.com

From Monoterpenes: Naturally occurring terpenes like limonene (B3431351) can be converted to bio-p-cymene, which can then be oxidized to TPA. beilstein-journals.org

The existence of these pathways makes it conceivable to consider this compound as a future bio-derived building block. The synthetic challenge would involve introducing the formyl group onto the bio-derived aromatic ring. This could potentially be achieved through selective oxidation of a methyl group on a bio-derived precursor like p-toluic acid, which is an intermediate in the terpene-to-TPA pathway. Establishing a viable bio-based route would position this compound as a high-value, sustainable monomer for specialty polymers.

Integration into Circular Economy Frameworks for Polymer Production

A circular economy aims to eliminate waste and maximize the value of resources by keeping materials in use for as long as possible. For polymers, this involves designing for recyclability and developing efficient methods to recover and reuse materials at their end-of-life. mtu.edu

Polymers synthesized from a specialty monomer like this compound represent a significant investment of chemical complexity and energy. Therefore, their integration into a circular economy framework would prioritize chemical recycling over other end-of-life options. Chemical recycling processes break down the polymer into its constituent monomers, which can then be purified and used to produce new, virgin-quality polymers.